molecular formula C9H3BrCl3N B571752 4-Bromo-3,5,7-trichloroquinoline CAS No. 1211143-11-1

4-Bromo-3,5,7-trichloroquinoline

Número de catálogo: B571752
Número CAS: 1211143-11-1
Peso molecular: 311.384
Clave InChI: ZCSJURKSFUBCKG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Bromo-3,5,7-trichloroquinoline is a halogenated quinoline derivative characterized by a bromine atom at the 4-position and chlorine atoms at the 3-, 5-, and 7-positions of the quinoline scaffold.

Quinolines with multiple halogen substituents are of significant interest in medicinal chemistry, as halogen atoms enhance lipophilicity, influence electronic properties, and serve as leaving groups in nucleophilic substitutions or metal-catalyzed couplings .

Propiedades

Número CAS

1211143-11-1

Fórmula molecular

C9H3BrCl3N

Peso molecular

311.384

Nombre IUPAC

4-bromo-3,5,7-trichloroquinoline

InChI

InChI=1S/C9H3BrCl3N/c10-9-6(13)3-14-7-2-4(11)1-5(12)8(7)9/h1-3H

Clave InChI

ZCSJURKSFUBCKG-UHFFFAOYSA-N

SMILES

C1=C(C=C2C(=C1Cl)C(=C(C=N2)Cl)Br)Cl

Sinónimos

4-Bromo-3,5,7-trichloroquinoline

Origen del producto

United States

Comparación Con Compuestos Similares

Structural and Functional Analogues

The table below compares 4-Bromo-3,5,7-trichloroquinoline with structurally related halogenated quinolines and isoquinolines:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Applications/Properties
4-Bromo-3,5,7-trichloroquinoline Not explicitly listed C₉H₃BrCl₃N ~328.3 (calculated) Br (C4); Cl (C3, C5, C7) Pharmaceutical intermediate
4-Bromo-5,8-dichloroquinoline 1070879-38-7 C₉H₄BrCl₂N 281.95 Br (C4); Cl (C5, C8) No classified hazards
6-Bromo-4-chloro-3-nitroquinoline 723281-72-9 C₉H₄N₂O₂ClBr 287.49 Br (C6); Cl (C4); NO₂ (C3) Research chemical; soluble in DMSO
3-Bromo-4,5,7-trichloroquinoline 1204811-37-9 C₉H₃BrCl₃N 328.3 Br (C3); Cl (C4, C5, C7) High purity (95%); synthetic intermediate
5-Bromo-1,2,3,4-tetrahydro-7-(trifluoromethyl)isoquinoline 1356111-42-6 C₁₀H₉BrF₃N 272.08 Br (C5); CF₃ (C7); saturated ring Enhanced metabolic stability

Key Differences and Implications

Substituent Positioning: The position of bromine and chlorine significantly impacts reactivity. For example, 4-Bromo-3,5,7-trichloroquinoline allows sequential functionalization at C4 (bromine as a leaving group) and C3/C5/C7 (chlorine for further substitutions), whereas 3-Bromo-4,5,7-trichloroquinoline prioritizes reactivity at C3 . 6-Bromo-4-chloro-3-nitroquinoline introduces a nitro group, which enhances electrophilicity for reduction or displacement reactions .

Physical Properties: Nitro-substituted derivatives (e.g., 6-Bromo-4-chloro-3-nitroquinoline) exhibit higher molecular weights and distinct solubility profiles (e.g., in DMSO or chloroform) compared to purely halogenated quinolines . Tetrahydroisoquinolines (e.g., 5-Bromo-1,2,3,4-tetrahydro-7-(trifluoromethyl)isoquinoline) feature saturated rings, improving conformational flexibility and bioavailability in drug design .

Applications: 4-Bromo-3,5,7-trichloroquinoline and its analogues are critical in synthesizing pyrrolo[1,2-b]pyridazine derivatives, as seen in European patent applications for kinase inhibitors . Bromo-chloro quinolines serve as precursors in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation for complex heterocycles .

Research Findings and Trends

  • Synthetic Utility: Bromo-chloro quinolines are pivotal in multi-step syntheses. For instance, 4-Bromo-3,5-difluorophenyl intermediates are used to construct kinase inhibitors with nanomolar potency .
  • Structure-Activity Relationships (SAR): Introducing trifluoromethyl groups (e.g., in 5-Bromo-1,2,3,4-tetrahydro-7-(trifluoromethyl)isoquinoline) enhances target binding and metabolic stability in CNS drug candidates .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-Bromo-3,5,7-trichloroquinoline via halogenation?

  • Methodology : Halogenation typically involves introducing bromine and chlorine atoms to a quinoline backbone. Key steps include:

  • Substrate preparation : Start with a quinoline derivative (e.g., 3,5,7-trichloroquinoline) and use brominating agents like phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) under anhydrous conditions .
  • Temperature control : Reactions are often conducted at 80–120°C in inert solvents (e.g., dichloromethane or tetrahydrofuran) to prevent side reactions .
  • Catalysts : Lewis acids like FeCl₃ or AlCl₃ enhance regioselectivity and yield .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity .

Q. Which analytical techniques are most reliable for characterizing 4-Bromo-3,5,7-trichloroquinoline?

  • Methodology :

  • NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm) and confirms halogen positions .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ ≈ 323.8 Da) and isotopic patterns for bromine/chlorine .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) and monitors reaction progress .

Advanced Research Questions

Q. How can regioselectivity challenges during halogenation be addressed to avoid undesired isomers?

  • Methodology :

  • Directing groups : Introduce temporary substituents (e.g., methoxy or nitro groups) to steer bromination/chlorination to specific positions, followed by deprotection .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at electron-rich positions .
  • Computational modeling : DFT calculations predict reactive sites based on electron density maps, guiding experimental design .

Q. What strategies resolve contradictions in reported biological activity data for halogenated quinolines?

  • Methodology :

  • Dose-response standardization : Use IC₅₀/EC₅₀ assays with consistent cell lines (e.g., HeLa or MCF-7 for anticancer studies) and controls .
  • Metabolic stability tests : Evaluate compound stability in liver microsomes to account for false negatives due to rapid degradation .
  • Structural analogs : Compare activity across derivatives (e.g., 6-Bromo-4-chloroquinoline vs. 4-Bromo-3,5,7-trichloroquinoline) to isolate substituent effects .

Q. How can computational tools predict the electronic properties of 4-Bromo-3,5,7-trichloroquinoline for materials science applications?

  • Methodology :

  • DFT calculations : Optimize geometry using Gaussian09 at B3LYP/6-311G(d,p) level to compute HOMO-LUMO gaps (e.g., ~3.5 eV for semiconductor potential) .
  • Molecular docking : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) to rationalize inhibitory activity .
  • QSAR modeling : Correlate substituent electronegativity (Cl/Br) with observed redox potentials in cyclic voltammetry .

Data Interpretation and Validation

Q. What statistical methods ensure reproducibility in synthetic yield optimization?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading) and identify significant factors via ANOVA .
  • Control charts : Monitor batch-to-batch variability (e.g., ±5% yield tolerance) .
  • Cross-validation : Replicate high-yield conditions (≥80%) across independent labs to confirm robustness .

Q. How should researchers address discrepancies in reported spectral data (e.g., NMR shifts) for halogenated quinolines?

  • Methodology :

  • Reference standards : Compare with authenticated spectra from PubChem or EPA DSSTox .
  • Deuterated solvents : Ensure consistency in solvent (e.g., CDCl₃ vs. DMSO-d6) to avoid solvent-induced shift variations .
  • Collaborative validation : Share raw data (FID files) via platforms like NMRium for peer verification .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.